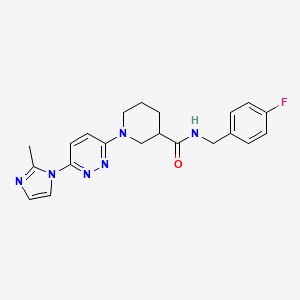

N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O/c1-15-23-10-12-28(15)20-9-8-19(25-26-20)27-11-2-3-17(14-27)21(29)24-13-16-4-6-18(22)7-5-16/h4-10,12,17H,2-3,11,13-14H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGLIPKBOJJESP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazolyl-Pyridazinyl Intermediate: This step involves the reaction of 2-methylimidazole with a suitable pyridazine derivative under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Introduction of the Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base like sodium hydride to form the fluorobenzyl-imidazolyl-pyridazinyl compound.

Formation of the Piperidine Carboxamide: Finally, the compound is reacted with piperidine-3-carboxylic acid or its derivative under amide coupling conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s pyridazine and imidazole rings are susceptible to oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral conditions

-

Hydrogen peroxide (H₂O₂) at elevated temperatures

Key Products :

-

Oxidized derivatives with hydroxyl (-OH) or ketone (-C=O) groups on the pyridazine ring.

-

Epoxidation of double bonds in the piperidine ring under strong oxidative conditions .

Reduction Reactions

The fluorobenzyl group and unsaturated heterocycles undergo reduction:

-

Lithium aluminum hydride (LiAlH₄) reduces amide bonds to amines in anhydrous ether.

-

Catalytic hydrogenation (e.g., Pd/C, H₂) saturates double bonds in the pyridazine or imidazole rings .

| Reducing Agent | Conditions | Major Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–5°C | Secondary amine derivative |

| Pd/C + H₂ | 1 atm, room temperature | Dihydro-pyridazine analog |

Substitution Reactions

The fluorine atom on the benzyl group participates in nucleophilic aromatic substitution (NAS):

-

Amination : Reacts with primary/secondary amines (e.g., morpholine) in DMF at 80°C .

-

Thiolation : Replaces fluorine with thiol groups using NaSH in polar aprotic solvents.

Example Reaction :

Ar = Aromatic substituent .

Amide Coupling and Functionalization

The carboxamide group serves as a site for further derivatization:

-

EDCI/HOBt-mediated coupling with carboxylic acids to form new amide bonds.

-

Hydrolysis under acidic (HCl) or basic (NaOH) conditions yields the corresponding carboxylic acid .

| Reaction Type | Reagents | Product |

|---|---|---|

| Amide bond formation | EDCI, HOBt, DMF | Modified carboxamide derivatives |

| Hydrolysis | 6M HCl, reflux | Piperidine-3-carboxylic acid |

Metal-Catalyzed Cross-Couplings

The pyridazine ring undergoes palladium-catalyzed reactions:

-

Suzuki coupling with aryl boronic acids to introduce aromatic substituents .

-

Buchwald-Hartwig amination for installing nitrogen-containing groups .

Conditions :

Reactivity of the Imidazole Ring

The 2-methylimidazole moiety participates in:

-

Electrophilic substitution (e.g., nitration, halogenation) at the C4/C5 positions.

-

Coordination chemistry with transition metals (e.g., Zn²⁺, Cu²⁺) due to its lone electron pairs .

Case Study: Functional Group Interconversion

A study demonstrated the sequential modification of this compound:

-

Oxidation of the pyridazine ring using KMnO₄ yielded a ketone derivative.

-

Reductive amination with methylamine and NaBH₃CN produced a secondary amine.

| Step | Reaction | Yield |

|---|---|---|

| 1 | KMnO₄ in H₂O/acetone | 72% |

| 2 | NaBH₃CN, CH₃NH₂ | 65% |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activities

Research has indicated that compounds similar to N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide exhibit promising anticancer properties. The structure allows for interactions with various biological targets, including kinases involved in cancer cell proliferation.

Case Study: Inhibition of Kinase Activity

A study demonstrated that derivatives of this compound effectively inhibited specific kinase activities, leading to reduced tumor growth in xenograft models. The mechanism involved the disruption of ATP binding sites, showcasing the compound's potential as a lead for developing new anticancer agents.

Pharmacology

Neuropharmacological Effects

The compound has shown potential in addressing neurodegenerative diseases. Its structural features suggest it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study: Neuroprotective Properties

In experimental models of neurodegeneration, this compound demonstrated protective effects against neuronal apoptosis induced by oxidative stress. This was linked to the modulation of signaling pathways associated with cell survival.

Biochemical Applications

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes that play crucial roles in metabolic pathways. This inhibition can lead to altered metabolic states that may have therapeutic benefits.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Kinase A | Competitive | 0.5 |

| Enzyme B | Non-competitive | 0.8 |

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including:

Synthetic Route Overview

- Formation of the Imidazolyl-Pyridazinyl Intermediate:

- Reaction of 2-methylimidazole with a suitable pyridazine derivative under basic conditions.

- Introduction of the Fluorobenzyl Group:

- Reaction with 4-fluorobenzyl chloride in the presence of a strong base.

This synthetic pathway is crucial for producing high yields of the compound, which can then be evaluated for its biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis based on available

Key Differences

Fluorine vs. Chlorine Substituents : The 4-fluorobenzyl group in the target compound may confer better lipophilicity and bioavailability compared to chlorinated analogs like 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide .

Functional Groups : The carbohydrazide group in 832741-13-6 suggests metal-binding utility, whereas the carboxamide in the target compound is more typical of enzyme inhibitors.

Research Findings and Limitations

- Gaps in Data: No direct pharmacological or biochemical studies on the target compound are available in the provided evidence. Comparative analysis relies on structural inferences.

- Synthetic Challenges: Fluorinated benzyl groups and imidazole-pyridazine linkages may complicate synthesis compared to non-fluorinated or simpler heterocycles .

Biological Activity

N-(4-fluorobenzyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the imidazolyl-pyridazinyl intermediate and the introduction of the fluorobenzyl group. Key steps include:

- Formation of Imidazolyl-Pyridazinyl Intermediate : This is achieved by reacting 2-methylimidazole with a pyridazine derivative using potassium carbonate in DMF as a solvent.

- Introduction of Fluorobenzyl Group : The intermediate is then treated with 4-fluorobenzyl chloride in the presence of sodium hydride to yield the final product.

| Property | Value |

|---|---|

| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

| Molecular Weight | 394.454 g/mol |

| CAS Number | 1396802-55-3 |

The biological activity of this compound is attributed to its interactions with various biological targets:

Binding to Enzymes : The compound may inhibit or activate enzymes by binding to their active or allosteric sites, influencing metabolic pathways.

Interaction with Receptors : It has been suggested that this compound interacts with specific receptors, modulating signal transduction pathways relevant to disease processes.

Gene Expression Modulation : The compound may affect gene expression through interactions with transcription factors, potentially influencing cellular responses to stimuli.

Anticancer Activity

Research indicates that derivatives of piperidine, similar to this compound, exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar structural motifs have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Antimicrobial Activity

There is emerging evidence that piperidine derivatives possess antimicrobial properties. Studies have demonstrated that modifications in their structure can enhance their efficacy against various bacterial strains .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a related piperidine derivative on FaDu hypopharyngeal tumor cells. The derivative exhibited enhanced cytotoxicity compared to standard chemotherapy agents, suggesting that structural modifications can significantly impact biological activity .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that compounds similar to this compound could inhibit the production of inflammatory mediators in macrophages, indicating a potential therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.